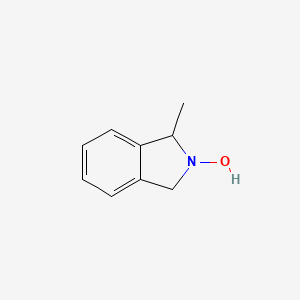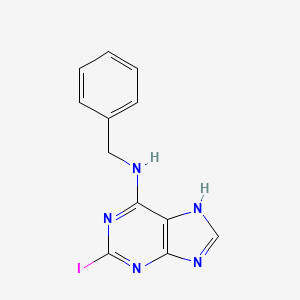
5-(3,4-Diethoxyphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Diethoxyphenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
The synthesis of 5-(3,4-Diethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4-diethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(3,4-Diethoxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(3,4-Diethoxyphenyl)-1H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. This compound may be explored for its potential as a pharmacophore in the development of new therapeutic agents.
Agriculture: Tetrazoles have been investigated for their potential use as plant growth regulators and pesticides.
Materials Science: The unique structural properties of tetrazoles make them suitable for use in the development of advanced materials, such as high-energy materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Diethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, tetrazoles are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparación Con Compuestos Similares
5-(3,4-Diethoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features, including the presence of methoxy groups on the phenyl ring.
3,4-Dimethoxyphenylpropionic acid: This compound is a metabolite of dopamine and shares the methoxy substitution pattern on the phenyl ring.
The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-(3,4-diethoxyphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12-14-15-13-11/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |
Clave InChI |
SXFHLMTUDDYMJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NNN=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



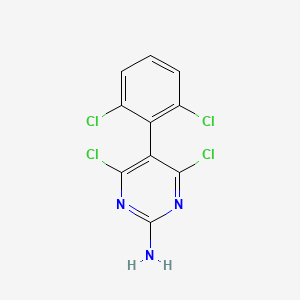
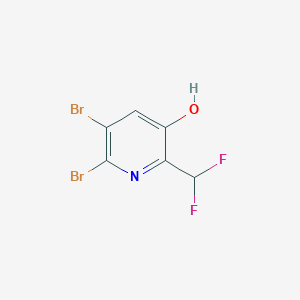
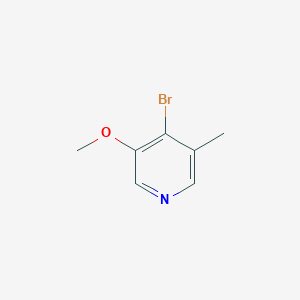

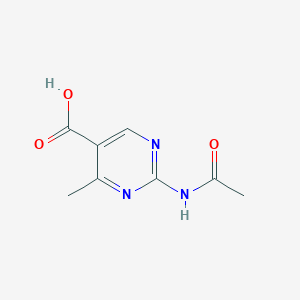
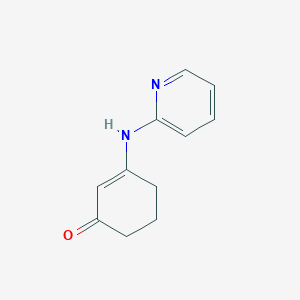
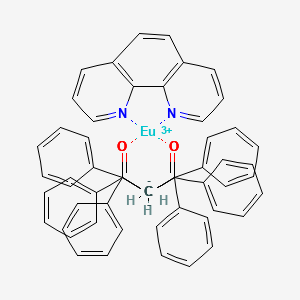
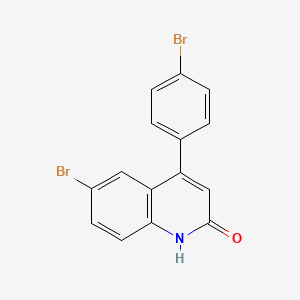
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)

